Hydrastinine Hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Hydrastinine Hydrochloride primarily targets the uterus across various species, including humans . It is known to exert a strong stimulating action on the uterus .
Mode of Action
It is known to stimulate the uterus, which can lead to contractions . This property makes it particularly useful as a hemostatic agent, especially in abnormal uterine conditions .
Biochemical Pathways
Hydrastinine is a semisynthetic alkaloid derived from the hydrolysis of the alkaloid hydrastine . The production process involves the oxidative splitting of hydrastine hydrochloride with nitric acid . .
Pharmacokinetics
It is known that the compound undergoes hepatic metabolism and renal excretion .
Result of Action
The primary result of this compound’s action is its hemostatic effect , particularly in abnormal uterine conditions . By stimulating the uterus, it can help control bleeding .
Biochemical Analysis
Biochemical Properties
Hydrastinine Hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with uterine smooth muscle. It exerts a strong stimulating action on the uterus, causing contractions. This interaction is believed to occur both directly on the smooth muscle and through sympathetic innervation . Additionally, this compound interacts with solute carrier organic anion transporter family members 1B1 and 1B3, which are involved in the transport of organic anions across cell membranes .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In non-pregnant animals, it depresses both tonus and activity of the uterus, while in pregnant animals, it induces strong uterine contractions . These effects are mediated through its action on smooth muscle cells and their sympathetic innervation. The compound also influences cell signaling pathways related to muscle contraction and relaxation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors on smooth muscle cells, leading to the activation of signaling pathways that result in muscle contraction. It is also known to interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating their levels and activity . This dual action on both muscle cells and neurotransmitter systems underlies its potent uterotonic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Repeated administration of large doses results in a greatly increased amplitude of uterine contractions, which persist even after the removal of the drug . This suggests that the compound has a lasting impact on cellular function, possibly through long-term changes in receptor sensitivity or signaling pathway activation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it induces mild uterine contractions, while at higher doses, it causes strong and sustained contractions . Toxic or adverse effects at high doses include excessive uterine activity, which can lead to complications such as uterine rupture or hemorrhage.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidative splitting to form various metabolites . These metabolites are then excreted through the renal system. The compound interacts with enzymes involved in its metabolism, including cytochrome P450 enzymes, which play a key role in its biotransformation.
Transport and Distribution
Within cells and tissues, this compound is transported by solute carrier organic anion transporter family members 1B1 and 1B3 . These transporters facilitate its movement across cell membranes, allowing it to reach its target sites in the uterus and other tissues. The compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and localization.
Subcellular Localization
This compound is localized primarily in the cytoplasm of smooth muscle cells, where it exerts its contractile effects . It may also be found in other cellular compartments, depending on its interactions with specific binding proteins and transporters. Post-translational modifications, such as phosphorylation, may influence its activity and localization within the cell.
Preparation Methods
Hydrastinine hydrochloride is synthesized through the oxidative splitting of hydrastine hydrochloride with nitric acid . The process involves the following steps:
Oxidative Splitting: Hydrastine hydrochloride is treated with nitric acid, leading to the formation of hydrastinine.
Hydrolysis: The resulting hydrastinine is then hydrolyzed to produce this compound.
Industrial production methods typically involve the use of hydrastine extracted from goldenseal, followed by its conversion to this compound through controlled chemical reactions .
Chemical Reactions Analysis
Hydrastinine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydrastinine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its action on the uterus.
Industry: This compound is used in the production of other chemical compounds and pharmaceuticals.
Comparison with Similar Compounds
Hydrastinine hydrochloride is similar to other alkaloids such as cotarnine and berberine, which also have haemostatic properties . this compound is unique in its specific action on the uterus and its historical use as a patented drug by Bayer . Other similar compounds include:
Cotarnine: Another alkaloid with haemostatic properties.
Berberine: An alkaloid with various medicinal properties, including antimicrobial and anti-inflammatory effects.
This compound stands out due to its specific applications in uterine conditions and its historical significance in the pharmaceutical industry.
Properties
IUPAC Name |
6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQCQJCIITVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6592-85-4 (Parent) | |
Record name | Hydrastinine hydrochloride [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0047878 | |
Record name | Hydrastinine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4884-68-8, 6592-85-4 | |
Record name | 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4884-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrastinine hydrochloride [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrastinine Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755892 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrastinine Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hydrastinine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrastinine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HYDRASTININE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8253P6A1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Hydrastinine Hydrochloride exhibit any adsorption properties, and if so, how does this relate to its potential for isolating other compounds?
A1: Yes, this compound, like other salts of nitrogenous bases, demonstrates significant adsorption to synthetic zeolites like decalso. [] This adsorption is reversible, and the compound can be fully desorbed using moderately strong solutions of acids or salts. [] This property suggests that this compound could be instrumental in the isolation and purification of other nitrogenous bases through adsorption and desorption processes. []
Q2: How effective is this compound as a local hemostatic agent compared to other commonly used substances?
A3: Research indicates that a 10% solution of this compound does not exhibit significant local hemostatic properties. [] Compared to Epinephrine, which demonstrates effective and rapid vasoconstriction for controlling bleeding in small, superficial wounds, this compound appears to be ineffective. [] Furthermore, substances like Stypticin and Styptol, often marketed for their hemostatic properties, were also found to be inefficient, even aggravating hemorrhage in certain instances. []
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